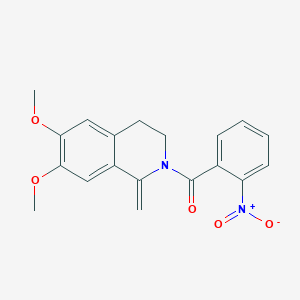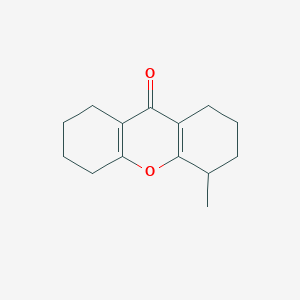![molecular formula C28H30N4O2 B289224 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289224.png)
3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone, also known as MMPIP, is a small molecule compound that has been extensively studied for its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and synaptic plasticity.
作用機序
3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is a selective antagonist of the mGluR7 receptor, which is predominantly expressed in the presynaptic terminals of neurons. The activation of mGluR7 inhibits the release of neurotransmitters, including glutamate and GABA. By blocking the activity of mGluR7, 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone can increase the release of neurotransmitters, leading to enhanced synaptic transmission and plasticity.
Biochemical and Physiological Effects
3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant-like effects, 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to increase the release of glutamate and GABA in the prefrontal cortex and hippocampus, two brain regions involved in cognitive function and emotion regulation. 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neuronal survival.
実験室実験の利点と制限
One of the main advantages of 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is its high selectivity for the mGluR7 receptor, which reduces the risk of off-target effects. 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is also relatively easy to synthesize and purify, making it a useful tool for studying the role of mGluR7 in various neurological and psychiatric disorders. However, one of the limitations of 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
Future research on 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone could focus on several directions, including the development of more potent and selective mGluR7 antagonists, the investigation of the long-term effects of 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone on synaptic plasticity and neuronal survival, and the exploration of the potential therapeutic applications of 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone in various neurological and psychiatric disorders. Additionally, the development of new delivery methods for 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone, such as nanoparticles or liposomes, could improve its solubility and bioavailability, making it a more effective tool for in vivo studies.
合成法
The synthesis of 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone involves several steps, including the reaction of 2-methoxybenzaldehyde with 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylic acid, followed by the condensation of the resulting intermediate with 2-amino-4-methoxybenzoic acid. The final product is obtained after several purification steps, including recrystallization and column chromatography.
科学的研究の応用
3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. In preclinical studies, 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to have anxiolytic and antidepressant-like effects in animal models. 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has also been shown to improve cognitive function in animal models of schizophrenia.
特性
分子式 |
C28H30N4O2 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)-2-[[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C28H30N4O2/c1-20-12-14-22(15-13-20)31-17-16-30(18-21(31)2)19-27-29-24-9-5-4-8-23(24)28(33)32(27)25-10-6-7-11-26(25)34-3/h4-15,21H,16-19H2,1-3H3 |
InChIキー |
OFMDOZKQUWSBQX-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
正規SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)
![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)


![Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B289162.png)

![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)
![3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B289167.png)